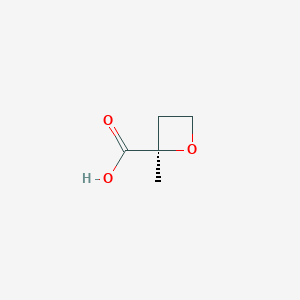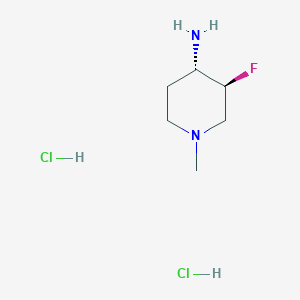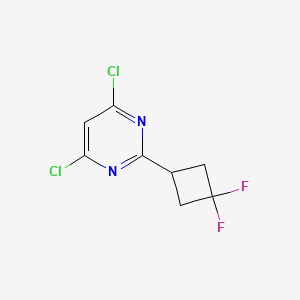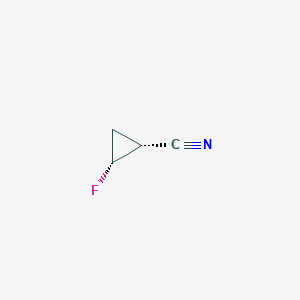![molecular formula C23H23NO4 B8244829 2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B8244829.png)
2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid is a complex organic compound known for its unique bicyclic structure and the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a suitable diene and dienophile react to form the bicyclo[2.2.2]octane structure.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced via a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the bicyclic core, potentially opening the ring structure under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the Fmoc group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Reduced bicyclic structures or ring-opened products.
Substitution: Substituted derivatives at the Fmoc group.
Scientific Research Applications
2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid has several applications in scientific research:
Peptide Synthesis: The Fmoc group is widely used as a protecting group in solid-phase peptide synthesis, allowing for the sequential addition of amino acids.
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: Its stability and reactivity make it useful in the synthesis of novel polymers and materials with specific properties.
Biological Studies: The compound can be used to study enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism by which 2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid exerts its effects depends on its application:
Peptide Synthesis: The Fmoc group protects the amino group during peptide chain elongation and is removed under mild basic conditions to allow for further reactions.
Medicinal Chemistry: The compound can interact with biological targets such as enzymes or receptors, often through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to inhibition or modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid: Similar in structure but with a different position of the carboxylic acid group.
4-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid: Another derivative with variations in the bicyclic core and functional groups.
Uniqueness
2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid is unique due to its specific arrangement of the Fmoc group and the bicyclic core, which provides distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly valuable in peptide synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-22(26)21-14-9-11-15(12-10-14)24(21)23(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20-21H,9-13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRVARBAKGORKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate](/img/structure/B8244751.png)
![[(2S)-2-methyloxetan-2-yl]methanol](/img/structure/B8244756.png)


![Tert-butyl (5S,9S)-9-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B8244784.png)
![2-(tert-Butyl) 5-ethyl 2-azabicyclo[4.1.0]heptane-2,5-dicarboxylate](/img/structure/B8244800.png)


![tert-butyl N-[(7R)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride](/img/structure/B8244837.png)

![tert-butyl (6R)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B8244853.png)
![(2,4-Dichloro-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-(4-methoxytetrahydropyran-4-yl)methanone](/img/structure/B8244860.png)
![(3aS,6aS)-1,3,3a,5,6,6a-hexahydrofuro[3,4-c]pyrrol-4-one](/img/structure/B8244866.png)
![tert-Butyl 6-fluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B8244874.png)
